3-Bromo-5-formyl-2-furoic acid chemical properties
3-Bromo-5-formyl-2-furoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Profile of 3-Bromo-5-formyl-2-furoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5-formyl-2-furoic acid is a multifunctional furan derivative of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctionalized scaffold, featuring a carboxylic acid, an aldehyde, and a bromine atom, offers a versatile platform for the development of novel molecular entities. The electron-withdrawing nature of the substituents on the furan ring profoundly influences its reactivity and physicochemical properties, making it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, predicted spectroscopic characteristics, potential synthetic pathways, and key reactivity patterns, offering a technical resource for its application in research and drug development.
Introduction: The Furan Scaffold in Modern Chemistry
The furan ring is a privileged scaffold in medicinal chemistry and materials science, present in numerous natural products and synthetic compounds with diverse biological activities.[1] Its electron-rich nature and aromaticity provide a stable core that can be readily functionalized.[1] Derivatives of 2-furoic acid, in particular, have garnered attention as precursors to valuable platform chemicals like 2,5-furandicarboxylic acid (FDCA), a renewable alternative for polymers.[2][3] The strategic placement of bromo, formyl, and carboxyl groups, as seen in 3-Bromo-5-formyl-2-furoic acid, creates a highly versatile intermediate, where each functional group can be selectively addressed to build molecular complexity.
Molecular Structure and Physicochemical Properties
The properties of 3-Bromo-5-formyl-2-furoic acid are dictated by the interplay of its three functional groups on the furan ring.
Table 1: Predicted and Known Physicochemical Properties of 3-Bromo-5-formyl-2-furoic acid and Related Compounds
| Property | 3-Bromo-5-formyl-2-furoic acid (Predicted) | 3-Bromo-2-furoic acid[4][5] | 5-Bromo-2-furoic acid[6][7] | 5-Formyl-2-furoic acid[8][9] |
| Molecular Formula | C₆H₃BrO₄ | C₅H₃BrO₃ | C₅H₃BrO₃ | C₆H₄O₄ |
| Molecular Weight | 234.99 g/mol | 190.98 g/mol | 190.98 g/mol | 140.09 g/mol |
| Appearance | Predicted to be a colorless to light yellow or tan solid[4][9] | Colorless or light yellow crystal | White to cream flakes | Tan solid |
| Melting Point (°C) | Expected to be relatively high, likely >150°C | 127-129 | 188-190 | 209 |
| Solubility | Predicted to have partial solubility in water and good solubility in polar organic solvents like DMSO, methanol, ethanol, and acetone[4][9] | Partially soluble in water; soluble in ethanol, acetone, benzene | - | Soluble in DMSO (slightly), Methanol (slightly) |
| pKa | Estimated to be lower (more acidic) than 2-furoic acid (pKa ~3.17) due to the two electron-withdrawing groups | - | - | 2.57±0.10 (Predicted) |
Rationale for Predictions:
-
Melting Point: The presence of three polar functional groups capable of hydrogen bonding and dipole-dipole interactions suggests a high melting point, likely exceeding that of the disubstituted analogues.
-
Acidity (pKa): Both the bromine atom and the formyl group are electron-withdrawing. Their presence on the furan ring will stabilize the carboxylate conjugate base, thereby increasing the acidity of the carboxylic acid compared to the parent 2-furoic acid. The predicted pKa of 5-formyl-2-furoic acid is already quite low at 2.57[9], and the addition of a bromine at the 3-position is expected to lower it further.
Proposed Synthetic Pathways
While not a commercially cataloged compound, a plausible synthesis for 3-Bromo-5-formyl-2-furoic acid can be designed from readily available starting materials. The key challenge is the regioselective introduction of the three different substituents. A logical retrosynthetic approach would involve the functionalization of a pre-existing furoic acid derivative.
Workflow: Proposed Synthesis of 3-Bromo-5-formyl-2-furoic acid
A potential synthetic route could start from 2-furoic acid, involving sequential bromination and formylation.
Caption: Proposed synthetic routes to functionalized furoic acids.
Experimental Protocol Considerations:
-
Starting Material: 5-Formyl-2-furoic acid serves as a logical starting point. It can be derived from the oxidation of 5-(hydroxymethyl)furfural (HMF), a key bio-based platform chemical.[10]
-
Electrophilic Bromination: The furan ring is activated towards electrophilic substitution. The carboxyl and formyl groups are deactivating and meta-directing. However, in the furan ring, the directing effects can be complex. Bromination of 5-substituted-2-furoic acids can be challenging. A direct bromination of 5-formyl-2-furoic acid would likely require specific conditions to favor substitution at the 3-position over the 4-position. The use of a Lewis acid catalyst might be necessary to facilitate the reaction.
-
Alternative: Lithiation-Bromination: A more regioselective approach might involve the protection of the carboxylic acid (e.g., as a methyl ester), followed by directed ortho-metalation. However, directing a lithiation to the C3 position in the presence of a C5-formyl group (which is also reactive to organolithiums) would be challenging and require protection of the aldehyde as well.
-
Purification: Purification would likely be achieved through recrystallization from a suitable solvent system (e.g., water-ethanol mixture) or by column chromatography on silica gel.
Reactivity and Chemical Behavior
The molecule's reactivity is a composite of its three functional groups.
Caption: Reactivity map showing potential transformations at each functional group.
-
Carboxylic Acid (C2): This group can undergo standard transformations such as esterification, conversion to an acid chloride (e.g., with thionyl chloride), and amidation using peptide coupling reagents.
-
Formyl Group (C5): The aldehyde is susceptible to nucleophilic attack. It can be selectively reduced to an alcohol using mild reducing agents like sodium borohydride, oxidized to a second carboxylic acid group to form 3-bromo-2,5-furandicarboxylic acid, or engaged in C-C bond-forming reactions like the Wittig reaction or aldol condensation. It is also a handle for reductive amination to introduce substituted amine functionalities.
-
Bromo Group (C3): The bromine atom is a key handle for cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, or Heck couplings can be used to introduce aryl, heteroaryl, or vinyl substituents at the C3 position. This is a powerful strategy for building molecular diversity.
-
Ring Reactivity: The furan ring, being electron-deficient due to the three withdrawing groups, will be less susceptible to further electrophilic substitution and more prone to nucleophilic aromatic substitution under certain conditions.
Potential Applications in Drug Discovery and Materials Science
This trifunctionalized scaffold is an attractive starting point for generating libraries of complex molecules for screening.
-
Medicinal Chemistry: The furan nucleus is a common motif in bioactive compounds.[1] The ability to selectively functionalize the three positions allows for the synthesis of diverse structures to probe interactions with biological targets. For example, the carboxylic acid can serve as a key binding element (e.g., for zinc metalloenzymes), while the other positions can be modified to optimize potency, selectivity, and pharmacokinetic properties. Boron-containing derivatives, synthesized via cross-coupling at the bromine site, are of particular interest due to the growing importance of boronic acids in drug design.[11][12]
-
Organic Synthesis: As a building block, it provides a rigid scaffold for the synthesis of complex heterocyclic systems. The sequential and selective reaction of its functional groups allows for a controlled and divergent synthetic strategy.
-
Materials Science: Furan-based compounds, particularly dicarboxylic acids, are precursors to bio-based polymers.[2] While this specific molecule is not a direct monomer, derivatives created from it could be explored for novel electronic or polymeric materials.
Safety and Handling
No specific safety data exists for 3-Bromo-5-formyl-2-furoic acid. However, based on related structures like 3-bromo-2-furoic acid and other halogenated organic acids, the following precautions are essential.[4][5][13][14]
-
Health Hazards: Expected to be an irritant to the skin, eyes, and respiratory system.[5][15][16] Harmful if swallowed, inhaled, or in contact with skin.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[13][17] All handling should be performed in a well-ventilated fume hood.[17]
-
Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents, strong acids, and strong bases.[15][17] Keep the container tightly closed.
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[13][14]
-
Skin: Wash off immediately with plenty of soap and water. Seek medical advice if irritation occurs.[13][15]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[14]
-
Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[13][14]
-
Conclusion
3-Bromo-5-formyl-2-furoic acid represents a synthetically valuable, albeit not widely commercialized, chemical entity. Its predicted properties and reactivity, extrapolated from well-known analogues, highlight its potential as a versatile building block. The strategic arrangement of its three distinct functional groups provides chemists with multiple handles for selective modification, making it an ideal scaffold for constructing diverse molecular libraries for applications ranging from drug discovery to the synthesis of novel heterocyclic systems. This guide provides the foundational knowledge required for researchers to harness the synthetic potential of this promising molecule.
References
-
Loba Chemie. (2025, March 12). Safety Data Sheet. Retrieved from [Link]
-
ChemBK. (2024, April 9). 3-Bromo-2-furoic acid. Retrieved from [Link]
-
PubChem. 3-Bromofuran-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Li, Y., et al. (2017). Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid: Transformation from C5 Platform to C6 Derivatives in Biomass Utilizations. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
- Google Patents. Synthetic process for preparing 2-furoic acid derivatives.
-
PubChem. 5-Formyl-2-furancarboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Zhang, Z., et al. (2022). One-Pot Synthesis of 2,5-Furandicarboxylic Acid from 2-Furoic Acid by a Pd-catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. ChemistryOpen. Retrieved from [Link]
-
Gilman, H., & Wright, G. F. (1935). ORIENTATION IN THE FURAN SERIES. HILL'S 3,5-DIBROMO-2-FUROIC ACID. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model.... Retrieved from [Link]
-
Wikipedia. 2-Furoic acid. Retrieved from [Link]
-
PubChem. 5-Bromo-2-furanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Akwabi-Ameyaw, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Retrieved from [Link]
-
Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Retrieved from [Link]
-
Akwabi-Ameyaw, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Retrieved from [Link]
-
Yin, A., et al. (2019). Aqueous Carbonylation of Furfural-Derived 5-Bromofuroic Acid to 2,5-Furandicarboxylic Acid with Supported Palladium Catalyst. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
LookChem. 5-FORMYL-2-FURANCARBOXYLIC ACID. Retrieved from [Link]
-
NIST. 5-Bromofuroic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
D'Auria, M. (2015). Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives. ResearchGate. Retrieved from [Link]
Sources
- 1. ijabbr.com [ijabbr.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 3-Bromofuran-2-carboxylic acid | C5H3BrO3 | CID 605479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Bromo-2-furanecarboxylic acid | C5H3BrO3 | CID 68511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Bromofuroic acid [webbook.nist.gov]
- 8. 5-Formyl-2-furancarboxylic Acid | C6H4O4 | CID 2793719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
- 16. dcfinechemicals.com [dcfinechemicals.com]
- 17. chemscene.com [chemscene.com]
